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Compound of Interest

Compound Name: (2-Chloroethoxy)benzene

Cat. No.: B016413 Get Quote

(2-Chloroethoxy)benzene serves as a key building block in the synthesis of a variety of

pharmaceutical compounds. Its bifunctional nature, possessing both a reactive chloroethyl

group and a phenoxy moiety, allows for its incorporation into complex molecular architectures

through various synthetic strategies. This document provides detailed application notes and

experimental protocols for the use of (2-chloroethoxy)benzene as a precursor in the synthesis

of prominent pharmaceutical agents, including the selective estrogen receptor modulator

(SERM) Tamoxifen and intermediates for the antiseptic agent Benzethonium Chloride.

Application in Tamoxifen Synthesis
(2-Chloroethoxy)benzene is a crucial starting material for the synthesis of Tamoxifen, a widely

used drug in the treatment and prevention of breast cancer. The primary route involves the

preparation of an intermediate, 4-(2-chloroethoxy)benzophenone, followed by a McMurry

coupling reaction and subsequent amination.

Synthesis of 4-(2-chloroethoxy)benzophenone
This intermediate is synthesized via a phase-transfer catalyzed etherification of 4-

hydroxybenzophenone with 1,2-dichloroethane or by Williamson ether synthesis.

Table 1: Synthesis of 4-(2-chloroethoxy)benzophenone - Reaction Parameters and Yields
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Parameter Method 1 Method 2

Starting Materials

4-Hydroxybenzophenone, 1,2-

dichloroethane, Sodium

hydroxide, Benzyl tri-n-

butylammonium bromide

4-Hydroxybenzophenone, 1-

bromo-2-chloroethane, Sodium

ethoxide

Solvent Water Toluene

Reaction Time 18 hours Not Specified

Temperature Reflux Not Specified

Yield 88%[1] 73%[1]

Purity Not Specified Not Specified

Product m.p. 77-78 °C[1] 78 °C[1]

Experimental Protocol: Synthesis of 4-(2-chloroethoxy)benzophenone (Method 1)[1]

A mixture of 4-hydroxybenzophenone (19.8 g), benzyl tri-n-butylammonium bromide (3.6 g),

sodium hydroxide (8.0 g), water (75 ml), and 1,2-dichloroethane (75 ml) is vigorously stirred

at reflux for 18 hours.

After cooling, the upper aqueous layer is removed.

The organic layer is dried over magnesium sulfate.

The solvent is evaporated in vacuo to yield a red oil.

The oil is crystallized from ethanol/water to afford 4-(2-chloroethoxy)-benzophenone (22.8 g,

88% yield) with a melting point of 77-78°C.
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Starting Materials

Reaction Work-up Purification Product
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NaOH
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Caption: Workflow for the synthesis of 4-(2-chloroethoxy)benzophenone.

Synthesis of Tamoxifen via McMurry Coupling
The synthesized 4-(2-chloroethoxy)benzophenone is then coupled with propiophenone using a

low-valent titanium reagent generated in situ (McMurry reaction) to form the tamoxifen

precursor, 1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene. This intermediate is

subsequently aminated to yield Tamoxifen.

Table 2: Synthesis of Tamoxifen - Reaction Parameters and Yields
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Step Reactants Reagents Solvent Conditions Yield

McMurry

Coupling

4-(2-

chloroethoxy)

benzophenon

e,

Propiopheno

ne

TiCl₃, Li

Dry

dimethoxyeth

ane

Reflux, 20

hours
Not specified

Amination

1-[4-(2-

chloroethoxy)

phenyl]-1,2-

diphenylbut-

1-ene

Dimethylamin

e in ethanol
Ethanol

75 °C, 3 days

(sealed

vessel)

94.7%[1]

Experimental Protocol: Synthesis of Tamoxifen[1]

Step 1: McMurry Coupling

Lithium pieces (0.45 g) are added to a slurry of titanium trichloride (2.87 g) in dry

dimethoxyethane (30 ml) under an argon atmosphere and stirred under reflux for 1 hour.

After cooling to room temperature, a solution of 4-(2-chloroethoxy)benzophenone (0.54 g)

and propiophenone (0.31 g) in dry dimethoxyethane (20 ml) is added.

The mixture is stirred at room temperature for 2 hours and then refluxed with stirring for 20

hours.

The reaction mixture is worked up to isolate the crude 1-[4-(2-chloroethoxy)phenyl]-1,2-

diphenylbut-1-ene.

Step 2: Amination

Z-1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene (100 mg) is heated with a 30% w/v

solution of dimethylamine in ethanol (3 ml) for 3 days at 75°C in a sealed vessel.

The solvent and excess amine are removed by rotary evaporation.
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The product can be purified by silica gel column chromatography (eluent:

chloroform/methanol 9:1 v/v) to yield Z-Tamoxifen (97 mg, 94.7% yield).

Starting Material Intermediate 1 Intermediate 2 Final Product

(2-Chloroethoxy)benzene 4-(2-chloroethoxy)benzophenone

Friedel-Crafts Acylation or
Williamson Ether Synthesis 1-[4-(2-chloroethoxy)phenyl]-

1,2-diphenylbut-1-ene

McMurry Coupling
(with Propiophenone) Tamoxifen

Amination
(with Dimethylamine)

Click to download full resolution via product page

Caption: Synthetic pathway of Tamoxifen from (2-Chloroethoxy)benzene.

Application in Benzethonium Chloride Intermediate
Synthesis
(2-Chloroethoxy)benzene derivatives are utilized in the synthesis of intermediates for

Benzethonium Chloride, a quaternary ammonium salt with antiseptic properties. The synthesis

involves the reaction of a substituted (2-chloroethoxy)ethoxy)benzene with 2-chloro-2,4,4-

trimethylpentane.

Table 3: Synthesis of Benzethonium Chloride Intermediate - Reaction Parameters

Parameter Value

Reactants
(2-(2-chloroethoxy)ethoxy)benzene, 2-chloro-

2,4,4-trimethylpentane

Solvent
Haloalkane (e.g., methylene dichloride, ethylene

dichloride, chloroform)

Acid-binding agent Triethylamine

Temperature 50-60 °C

Reaction Time 2-3 hours

Yield High (not specified quantitatively)[2]
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Experimental Protocol: Synthesis of 1-(2-(2-chloroethoxy)ethoxy)-4-(2,4,4-trimethyl-pent-2-

yl)benzene[2]

To a reaction vessel, add (2-(2-chloroethoxy)ethoxy)benzene and a haloalkane solvent.

Add an acid-binding agent, such as triethylamine, to balance the pH.

React the mixture with 2-chloro-2,4,4-trimethylpentane.

Maintain the reaction temperature at 50-60°C and stir for 2-3 hours.

The product, 1-(2-(2-chloroethoxy)ethoxy)-4-(2,4,4-trimethyl-pent-2-yl)benzene, is obtained

after work-up.

Reactants

Reaction Conditions Product

(2-(2-chloroethoxy)ethoxy)benzene

Haloalkane Solvent

2-chloro-2,4,4-trimethylpentane

Acid-binding Agent 50-60 °C, 2-3h 1-(2-(2-chloroethoxy)ethoxy)-4-
(2,4,4-trimethyl-pent-2-yl)benzene

Click to download full resolution via product page

Caption: Synthesis of a Benzethonium Chloride intermediate.

Other Potential Pharmaceutical Applications
While detailed protocols are less available in the public domain, (2-Chloroethoxy)benzene
has been cited as a precursor for other pharmaceutical compounds:

Idoxifene: A selective estrogen receptor modulator, the synthesis of which can involve a

McMurry coupling reaction of ketone precursors. A derivative of (2-Chloroethoxy)benzene
could potentially be used to synthesize one of the required ketone intermediates.
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Beta-phenethylamine: (2-Chloroethoxy)benzene can be converted to phenoxyethanol,

which can then be transformed into phenoxyacetonitrile. Reduction of the nitrile would yield

beta-phenethylamine, a precursor for certain stimulants and decongestants.

Steroid Derivatives: The chloroethyl group of (2-Chloroethoxy)benzene can be utilized for

the alkylation of hydroxyl groups on steroid skeletons, potentially leading to new derivatives

with modified biological activities.

Further research is required to delineate specific and optimized protocols for these

applications. The versatility of (2-Chloroethoxy)benzene suggests its continued importance as

a precursor in the development of novel pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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